molecular formula C19H21F3N2O2 B15029542 1-{1-[2-(azepan-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{1-[2-(azepan-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B15029542
M. Wt: 366.4 g/mol
InChI Key: PCZZECUBTYZBHN-UHFFFAOYSA-N
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Description

1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including an indole ring, an azepane ring, and a trifluoromethyl ketone

Preparation Methods

The synthesis of 1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with a halogenated intermediate.

    Formation of the Trifluoromethyl Ketone: The trifluoromethyl ketone moiety is introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a suitable catalyst.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently.

Chemical Reactions Analysis

1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with multiple functional groups.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal signaling pathways.

Comparison with Similar Compounds

1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can be compared with other similar compounds, such as:

    2-(AZEPAN-1-YL)ETHANOL: This compound features an azepane ring and an ethanol moiety, making it structurally similar but lacking the indole and trifluoromethyl ketone groups.

    (2-AZEPAN-1-YL-2-PHENYLETHYL)AMINE: This compound contains an azepane ring and a phenylethylamine moiety, differing in the presence of the indole and trifluoromethyl ketone groups.

    2-(AZEPAN-1-YL)ETHYL METHACRYLATE: This compound includes an azepane ring and a methacrylate group, making it similar in terms of the azepane ring but different in other functional groups.

The uniqueness of 1-{1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE lies in its combination of an indole ring, an azepane ring, and a trifluoromethyl ketone, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H21F3N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

1-[1-[2-(azepan-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C19H21F3N2O2/c1-13-17(18(26)19(20,21)22)14-8-4-5-9-15(14)24(13)12-16(25)23-10-6-2-3-7-11-23/h4-5,8-9H,2-3,6-7,10-12H2,1H3

InChI Key

PCZZECUBTYZBHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCCCC3)C(=O)C(F)(F)F

Origin of Product

United States

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